molecular formula C15H18N2O2S2 B2430901 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea CAS No. 1797961-11-5

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea

Cat. No. B2430901
CAS RN: 1797961-11-5
M. Wt: 322.44
InChI Key: OXDNHQIRYNUCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea, also known as THP-TU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Multicomponent Synthesis of Heterocycles

Researchers have developed one-pot, diastereoselective, three-component reactions involving urea/thiourea and dihydro-pyran with aromatic aldehydes for the synthesis of furano and pyrano pyrimidinones (thiones). These compounds have potential applications in drug discovery and material science due to their diverse biological activities and unique chemical properties (Ghorbani‐Vaghei et al., 2015).

Hydrogel Formation and Tuning

Another study explored the formation of hydrogels in various acids at specific pH levels by 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea. This research highlighted how the gel's physical properties, such as morphology and rheology, can be tuned by the identity of the anion, providing insights into the development of new materials with customizable mechanical properties (Lloyd & Steed, 2011).

Isomerization Studies

The isomerization of reduced pyrimidine and cyclic urea ribosides has been studied, revealing significant changes in spectral properties and potency for nucleosides acting as inhibitors, which is crucial for understanding the chemical stability and bioactivity of potential drug candidates (Kelley et al., 1986).

Eco-friendly Multicomponent Reaction Catalysis

Research has demonstrated the use of urea as an eco-friendly catalyst in the multicomponent synthesis of diverse and densely functionalized heterocycles. This methodology aligns with the principles of green chemistry by offering an efficient, low-cost, and environmentally benign alternative for synthesizing pharmacologically relevant compounds (Brahmachari & Banerjee, 2014).

Anticancer Activity and Metabolite Synthesis

One study focused on synthesizing and characterizing a major metabolite of a compound with strong anticancer activity, which is crucial for the development of effective cancer treatments. Understanding the metabolic pathways and active metabolites of potential therapeutic agents is key for optimizing their efficacy and safety profiles (Nammalwar et al., 2010).

properties

IUPAC Name

1-(oxan-4-yl)-3-thiophen-2-yl-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-15(16-14-4-2-10-21-14)17(11-13-3-1-9-20-13)12-5-7-19-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDNHQIRYNUCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.